2-Bromo-4-chloro-6-iodophenol
Description
Properties
Molecular Formula |
C6H3BrClIO |
|---|---|
Molecular Weight |
333.35 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-iodophenol |
InChI |
InChI=1S/C6H3BrClIO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H |
InChI Key |
IFTBLZHHHPYSNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)I)Cl |
Origin of Product |
United States |
Scientific Research Applications
Enzyme Inhibition Studies
2-Bromo-4-chloro-6-iodophenol has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This property indicates potential implications in pharmacology and toxicology, as it can modulate biochemical pathways and influence drug interactions .
Antimicrobial Activity
The compound exhibits antimicrobial properties, suggesting its potential as a new antiseptic agent or preservative in various industries. Its effectiveness against specific pathogens makes it an interesting candidate for developing novel antimicrobial agents.
Biochemical Probes
Due to its ability to interact with various molecular targets through its phenolic hydroxyl group and halogen atoms, 2-Bromo-4-chloro-6-iodophenol serves as a probe in biochemical assays. It is utilized to study enzyme functions and interactions within metabolic pathways.
Environmental Chemistry
Research has indicated that halogenated phenolic compounds like 2-Bromo-4-chloro-6-iodophenol can form disinfection byproducts when chlorinated in water treatment processes. These byproducts can have varying levels of toxicity, raising concerns about their environmental impact and necessitating further study on their transformation and degradation in aquatic environments .
Case Study 1: Enzyme Interaction
In a study investigating the interaction of 2-Bromo-4-chloro-6-iodophenol with cytochrome P450 enzymes, researchers found that the compound could significantly alter enzyme activity, indicating its potential utility in drug development and toxicity assessment. The modulation of enzyme activity suggests that it could be used to understand drug interactions better.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial efficacy of 2-Bromo-4-chloro-6-iodophenol against various bacterial strains. Results demonstrated that the compound exhibited significant inhibitory effects on growth, supporting its potential application as an antiseptic agent in medical and industrial settings.
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic aromatic substitution (NAS) and electrophilic substitution reactions, with halogen positions dictating reactivity.
Halogen Replacement
The iodine atom exhibits higher susceptibility to substitution due to its weaker bond strength compared to bromine and chlorine. Base-mediated reactions selectively replace iodine under mild conditions .
Table 1: Comparative Reactivity of Halogens in Substitution Reactions
| Halogen | Bond Strength (kJ/mol) | Relative Reactivity |
|---|---|---|
| I | 240 | High |
| Br | 285 | Moderate |
| Cl | 327 | Low |
Etherification
In a base-mediated reaction with halothane (CF₃CHBrCl), the phenolic hydroxyl group forms aryl gem-difluoroalkyl ethers. Optimal conditions include:
Reaction Mechanism :
-
Deprotonation of phenol to form phenoxide.
-
Nucleophilic attack on halothane’s electrophilic gem-difluorovinyl carbon.
Cross-Coupling Reactions
The iodine substituent enables participation in transition-metal-catalyzed couplings:
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with aryl boronic acids replaces iodine with aryl groups. Key conditions:
Example :
2-Bromo-4-chloro-6-iodophenol + Phenylboronic acid → 2-Bromo-4-chloro-6-phenylphenol .
Biological Interactions
While beyond purely chemical reactions, the compound modulates cytochrome P450 enzymes via halogen-driven hydrophobic interactions, altering metabolic pathways .
Structural Influences on Reactivity
The ortho-bromo and para-chloro groups exert steric and electronic effects:
-
Steric Hindrance : Reduces accessibility to the hydroxyl group.
-
Electron-Withdrawing Effects : Activate the ring for electrophilic substitution at the meta position .
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Base | KOH | 74% → 85%* |
| Temperature | 60°C | 55% → 74% |
| Solvent Polarity | High (DMF) | 27% → 55% |
Comparison with Similar Compounds
Key Observations :
- Iodine vs. Methyl/Amino Groups: The iodine substituent in 2-bromo-4-chloro-6-iodophenol increases molecular weight by ~100 g/mol compared to methyl or amino analogs, reducing solubility in polar solvents .
- Crystal Packing : Iodine’s polarizability promotes stronger van der Waals and halogen-bonding interactions, as seen in related Schiff base compounds with iodine substituents .
Chemical Reactivity and Electronic Properties
Halogenated phenols exhibit distinct reactivity patterns based on substituent electronegativity and steric effects:
- Acidity: Electron-withdrawing halogens (Br, Cl, I) increase phenolic -OH acidity. Iodine’s lower electronegativity (compared to Cl/Br) may slightly reduce acidity relative to 2-bromo-4,6-dichlorophenol analogs.
- Schiff Base Formation: Analogous compounds like C₁₃H₈BrCl₂NO () form stable Schiff bases via condensation of halogenated salicylaldehydes with amines. The iodine substituent in 2-bromo-4-chloro-6-iodophenol could hinder imine formation due to steric bulk .
- DFT Studies: Quantum chemical calculations on Schiff base derivatives reveal that halogen substituents modulate frontier molecular orbitals (HOMO-LUMO gaps) and hyperpolarizability (β), impacting nonlinear optical properties .
Intermolecular Interactions
Crystallographic studies highlight substituent-dependent packing motifs:
- Hydrogen Bonding: In 2-bromo-4-chloro-6-methylphenol, the -OH group forms intramolecular hydrogen bonds with adjacent halogens, stabilizing the planar structure .
- π-π Stacking: Iodine’s polarizable electron cloud in 2-bromo-4-chloro-6-iodophenol may strengthen π-π interactions compared to methyl or amino analogs, as observed in related iodinated Schiff bases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-bromo-4-chloro-6-iodophenol, and how are intermediates characterized?
- Answer : The compound is typically synthesized via sequential halogenation of phenol derivatives. Bromination and chlorination are performed using reagents like Br₂/FeBr₃ or Cl₂/FeCl₃ under controlled conditions, followed by iodination with KI/NaIO₃ in acidic media. Intermediates are purified via recrystallization (ethanol/water mixtures) and characterized using melting point analysis (mp: 31–33°C, bp: 121–123°C) , NMR (¹H/¹³C), and IR spectroscopy to confirm halogen substitution patterns .
Q. Which spectroscopic techniques are critical for verifying the structure of 2-bromo-4-chloro-6-iodophenol?
- Answer : Key techniques include:
- ¹H NMR : Identifies aromatic proton environments (e.g., deshielding due to electron-withdrawing halogens).
- Mass Spectrometry (MS) : Confirms molecular weight (FW: 207.45) and fragmentation patterns.
- X-ray Crystallography : Resolves solid-state conformation, particularly bond angles and halogen positioning, as demonstrated in structurally analogous Schiff base derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for halogen-substituted phenols?
- Answer : Discrepancies often arise from dynamic effects in solution (e.g., rotational isomerism) versus static solid-state structures. To reconcile:
- Compare solution-phase DFT calculations with X-ray data to identify dominant conformers.
- Use variable-temperature NMR to detect rotational barriers in solution .
- Validate with IR spectroscopy to assess hydrogen bonding, which may stabilize specific conformations .
Q. What role does 2-bromo-4-chloro-6-iodophenol play in designing Schiff base complexes for coordination chemistry?
- Answer : The phenolic -OH group acts as a chelating site for metal ions (e.g., Cu²⁺, Fe³⁺), while halogens influence ligand rigidity and electronic properties. For example, in Schiff base derivatives, the iodine atom enhances steric bulk, stabilizing metal complexes with unique magnetic or catalytic properties. X-ray studies reveal bond distortions (C-I: ~2.09 Å) critical for tuning ligand field strength .
Q. What advanced analytical methods are used to detect trace impurities in halogenated phenol derivatives?
- Answer : High-purity standards (>95%) require:
- HPLC-UV/Vis : Quantifies residual solvents or unreacted intermediates using C18 columns and gradient elution.
- GC-MS : Detects volatile byproducts (e.g., brominated side chains).
- Elemental Analysis : Validates halogen stoichiometry (Br:Cl:I ratio) to confirm synthetic accuracy .
Q. How does 2-bromo-4-chloro-6-iodophenol interact with indoor surfaces in environmental chemistry studies?
- Answer : Halogenated phenols adsorb strongly to silica or polymer surfaces via hydrogen bonding and halogen-π interactions. Advanced microspectroscopic techniques (e.g., ToF-SIMS, AFM-IR) map adsorption kinetics and oxidative degradation pathways, revealing surface-bound radicals that contribute to indoor air chemistry .
Methodological Considerations
Q. What experimental precautions are necessary for handling halogenated phenols in air-sensitive reactions?
- Answer : Use inert atmosphere (N₂/Ar) gloveboxes to prevent oxidation of iodine substituents. Store at 0–6°C to minimize decomposition . For toxicity, employ fume hoods and PPE (gloves, goggles) due to UN 2020 classification (harmful if inhaled) .
Q. How can computational chemistry aid in predicting reactivity of 2-bromo-4-chloro-6-iodophenol?
- Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic aromatic substitution (EAS) sites, predicting regioselectivity for further derivatization. Solvent effects (e.g., ethanol vs. DMF) are simulated using COSMO-RS to optimize reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
